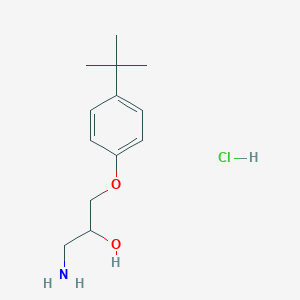

1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride is an organic compound with the molecular formula C13H21NO2·HCl. This compound is characterized by the presence of an amino group, a phenoxy group, and a tert-butyl group attached to a propanol backbone. It is commonly used in research and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 4-tert-butylphenol and epichlorohydrin.

Step 1: The reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide yields 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

Step 2: The epoxy compound is then reacted with ammonia or an amine to introduce the amino group, forming 1-amino-3-(4-tert-butylphenoxy)propan-2-ol.

Step 3: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: The industrial production of 1-amino-3-(4-tert-butylphenoxy)propan-2-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride is primarily explored for its potential as a drug candidate. Its structural features suggest several applications:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors positions it as a candidate for drug development targeting enzyme-related diseases .

- Cell Signaling Modulation : The compound may influence cell signaling pathways, making it relevant in studies focusing on cellular responses and therapeutic interventions.

The biological activities of this compound have been documented in various studies:

- Antioxidant Properties : Preliminary research suggests that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available 4-tert-butylphenol and epichlorohydrin.

- Epoxide Formation : Reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base yields an epoxy derivative.

- Amino Group Introduction : The epoxy compound is reacted with ammonia or an amine to introduce the amino group.

- Hydrochloride Salt Formation : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

For large-scale production, methods are optimized using continuous flow reactors and efficient purification techniques to ensure high purity and yield .

Case Study 1: Enzyme Inhibition

A study assessed the inhibitory effects of this compound on specific metabolic enzymes. Results indicated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine levels in cell cultures, indicating its potential use as an anti-inflammatory agent. Further animal model studies are required to validate these findings.

Mecanismo De Acción

The mechanism of action of 1-amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy and tert-butyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparación Con Compuestos Similares

1-Amino-3-(4-methylphenoxy)propan-2-ol hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group.

1-Amino-3-(4-ethylphenoxy)propan-2-ol hydrochloride: Contains an ethyl group instead of a tert-butyl group.

1-Amino-3-(4-isopropylphenoxy)propan-2-ol hydrochloride: Features an isopropyl group in place of the tert-butyl group.

Uniqueness: 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds with smaller substituents.

Actividad Biológica

1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride, with the molecular formula C13H22ClNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound is characterized by:

- Molecular Weight : 223.31 g/mol

- CAS Number : 41403-84-3

- Structure : Contains an amino group, a phenoxy group, and a tert-butyl group attached to a propanol backbone.

This compound exhibits biological activity through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The bulky tert-butyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.

- Enzyme Modulation : This compound may influence enzyme function and cell signaling pathways, making it a candidate for therapeutic applications.

Biological Activities

Research has highlighted various biological activities associated with this compound:

1. Enzyme Inhibition

Studies indicate that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential applications in drug development targeting enzyme-related diseases.

2. Cell Signaling Pathways

The compound has been investigated for its effects on cell signaling pathways, particularly those involving G-protein-coupled receptors (GPCRs). It has shown promise in modulating receptor activity, which could lead to therapeutic benefits in conditions like neurodegenerative diseases.

Case Studies

Several studies have explored the biological implications of this compound:

Study 1: Enzyme Interaction

A study published in Molecular Sciences examined the interaction of similar phenoxy compounds with various enzymes. The findings suggested that modifications in the alkyl groups significantly influenced inhibitory activity against certain targets, indicating a structure-activity relationship (SAR) that could be leveraged for drug design .

Study 2: Therapeutic Potential

Research highlighted the use of phenoxy derivatives, including this compound, in developing selective inhibitors for therapeutic applications. The studies demonstrated that these compounds could selectively inhibit targets involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Group | Biological Activity |

|---|---|---|

| 1-Amino-3-(4-methylphenoxy)propan-2-ol | Methyl group | Moderate enzyme inhibition |

| 1-Amino-3-(4-isopropylphenoxy)propan-2-ol | Isopropyl group | Reduced binding affinity |

| 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol | Tert-butyl group | Enhanced hydrophobic interactions |

The presence of the tert-butyl group in this compound provides enhanced steric effects and hydrophobicity compared to its analogs, potentially leading to improved binding and biological activity.

Propiedades

IUPAC Name |

1-amino-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,15H,8-9,14H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPKFRXIGXCSCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.